molecular formula C6H5ClN2O B010422 2-Chloroisonicotinamide CAS No. 100859-84-5

2-Chloroisonicotinamide

Cat. No. B010422
M. Wt: 156.57 g/mol
InChI Key: DEMJOLRJLACBRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloroisonicotinamide and its derivatives involves several key methods, including biocatalytic hydrolysis and regioselective Suzuki coupling. Biocatalytic hydrolysis of chlorinated nicotinamides by an amidase signature (AS) family amidase from Pantoea sp. shows superior activity for nicotinamide and its chlorinated derivatives, making it a promising approach for 2-CA production (R. Zheng et al., 2018). Moreover, the regioselective Suzuki coupling of 2,6-dichloronicotinamide with aryl boronic acids provides an efficient method for synthesizing 2-aryl-6-chloronicotinamides, achieved through the use of the palladium catalyst PXPd2 (Wu Yang et al., 2003).

Molecular Structure Analysis

The molecular structure and vibrational spectra of 2-chloronicotinic acid, a derivative of 2-Chloroisonicotinamide, have been studied using density functional theory and ab initio Hartree–Fock calculations. These studies provide insights into the geometric parameters, vibrational frequencies, infrared intensities, and Raman scattering activities, which are crucial for understanding the compound's properties and reactivity (M. Karabacak et al., 2008).

Chemical Reactions and Properties

2-Chloroisonicotinamide undergoes various chemical reactions, including oxidation, chlorination, and hydrolysis, to produce 2-Chloronicotinic acid. The reaction conditions for these processes have been optimized to achieve high yields and purity, demonstrating the compound's versatility and importance in chemical synthesis (Wei Xiao-lei, 2010).

Scientific Research Applications

  • Herbicide Development : Researchers found that derivatives of 2-Chloroisonicotinamide, specifically N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, showed excellent herbicidal activity. This discovery suggests potential for new herbicide development against monocotyledonous weeds, such as bentgrass and duckweed (Chen Yu et al., 2021).

  • Pharmaceutical Synthesis : The transformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by the strain Rhodococcus erythropolis ZJB-09149 offers a potential route for the synthesis of pesticides and medicines (Liqun Jin et al., 2011). Additionally, a rapid synthetic method for 2-morpholinonicotinic acid has been developed, yielding significant potential for the synthesis of medical antibiotics, anti-cardiovascular drugs, and insecticides (Bingbing Zhao et al., 2017).

  • Biochemical Studies : N-chloroisonicotinamide was found to oxidize acetals in an aqueous acetonitrile medium, with reaction rates influenced by the dielectric constant and chloride ions (V. Priya, 2018). In another study, N-chloroisonicotinamide (NCIN) showed significant anti-convulsant action against MES-induced convulsions (V. Priya et al., 2014).

  • Enzymatic Production : The engineered Pa-Ami amidase from Pantoea sp. demonstrated improved catalytic properties, making it a promising biocatalyst for efficient 2-chloronicotinic acid biosynthesis (Xiao‐Ling Tang et al., 2018).

  • Chemical Synthesis : Efficient synthesis of 2-aryl-6-chloronicotinamides was achieved via PXPd2-catalyzed regioselective Suzuki coupling, providing a method with excellent regioselectivity and short reaction times (Wu Yang et al., 2003).

properties

IUPAC Name

2-chloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMJOLRJLACBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384134
Record name 2-Chloroisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroisonicotinamide

CAS RN

100859-84-5
Record name 2-Chloroisonicotinamide
Source ChemIDplus
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Record name 2-Chloroisonicotinamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroisonicotinamide
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Record name 2-Chloroisonicotinamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
M Yasuda, H Nakashita, S Hasegawa… - Bioscience …, 2003 - Taylor & Francis
Systemic acquired resistance (SAR) is a potent innate immunity system in plants that is induced through the salicylic acid-mediated pathway. N-cyanomethyl-2-chloroisonicotinamide (…
Number of citations: 54 www.tandfonline.com
吉田博, 小西憲二, 小池謙吾, 中川泰三… - Journal of pesticide …, 1990 - jlc.jst.go.jp
… , N-cyanomethyl-2-chloroisonicotinamide (NCI) and N-propargyl-2-chloroisonicotinamide … pathogen and that a partial structure of 2-chloroisonicotinamide is important for this activity. …
Number of citations: 39 jlc.jst.go.jp
瀬口宏一郎, 黒滝美音子, 関戸茂子… - Journal of Pesticide …, 1992 - jlc.jst.go.jp
Effects of N-cyanomethyl-2-chloroisonicotinamide (NCI) on respiration, lipid metabolism, polyamine biosynthetic enzymes, and activities of lipoxigenase (LOX) and peroxidase (POX) in …
Number of citations: 30 jlc.jst.go.jp
吉田博, 小西憲二, 中川泰三, 関戸茂子… - Journal of Pesticide …, 1990 - jlc.jst.go.jp
N-Phenylsulfonyl-2-chloroisonicotinamide (NPSI) showed high protective systemic activity against rice blast when applied via root at a rate of more than 2.2mg ai/50cm 2 pot. The …
Number of citations: 24 jlc.jst.go.jp
吉田博 - Journal of Pesticide Science, 1992 - jlc.jst.go.jp
… Among them N-methyl-2-chloroisonicotinamide, N-cyanomethyl-2-chloroisonicotinamide (NCI) and N-propargyl-2-chloroisonicotinamide showed high activities and NCI was selected …
Number of citations: 4 jlc.jst.go.jp
瀬口宏一郎, 関戸茂子, 山口勇 - Journal of Pesticide Science, 1992 - jlc.jst.go.jp
… N-Cyanomethyl-2-chloroisonicotinamide (NCI) has been reported to control rice blast by inducing or enhancing self-defence reaction against the disease. 1) NCI-Treated rice plants …
Number of citations: 9 jlc.jst.go.jp
H Nakashita, M Yasuda, M Nishioka… - Plant and cell …, 2002 - academic.oup.com
… Here we have characterized N-cyanomethyl-2-chloroisonicotinamide (NCI) as an effective SAR inducer in both plant species. Soil drench application of NCI induces a broad range of …
Number of citations: 64 academic.oup.com
M Yasuda - Journal of Pesticide Science, 2007 - jstage.jst.go.jp
Systemic acquired resistance (SAR) is a plant defense system against a broad range of pathogens and is induced through the salicylic acid (SA)-mediated pathway. We investigated the …
Number of citations: 26 www.jstage.jst.go.jp
M Yasuda, M Nishioka, H Nakashita… - Bioscience …, 2003 - jstage.jst.go.jp
… the signaling at the same level as or downstream of SA accumulation as do both benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester and N-cyanomethyl-2-chloroisonicotinamide. …
Number of citations: 28 www.jstage.jst.go.jp
V Priya, B Kanimozhi, G Divya, S Haripriyah…
Number of citations: 0

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